molecular formula C19H18F4N4O5 B611127 N-{(1s)-1-[3-氟-4-(三氟甲氧基)苯基]-2-甲氧基乙基}-7-甲氧基-2-氧代-2,3-二氢吡啶并[2,3-b]吡嗪-4(1h)-甲酰胺 CAS No. 1476727-50-0

N-{(1s)-1-[3-氟-4-(三氟甲氧基)苯基]-2-甲氧基乙基}-7-甲氧基-2-氧代-2,3-二氢吡啶并[2,3-b]吡嗪-4(1h)-甲酰胺

货号 B611127
CAS 编号: 1476727-50-0
分子量: 458.3696
InChI 键: AWJSRXUQLSPAOI-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAK-915 is a Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders. TAK-915 showed PDE2A IC50: 0.61 nM;  PDE selectivity: 4100 X (vs PDE1A);  TPSA: 102;  MDR` ratio: 0.87. TAK-915 demonstrates an appropriate combination of potency, PDE selectivity, and favorable pharmacokinetic (PK) properties, including brain penetration. Oral administration of TAK-915 demonstrated significant elevation of 3′,5′-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improved cognitive performance in a novel object recognition task inrats. TAK-915 was advanced into human clinical trials.

科学研究应用

  1. 认知障碍治疗:TAK-915 作为磷酸二酯酶 2A (PDE2A) 抑制剂,已被发现对改善啮齿动物模型中与衰老相关的认知障碍有效。它对老年大鼠的空间学习、情景记忆和注意力表现出显着改善,表明其在治疗与年龄相关的认知能力下降方面具有潜力 (Nakashima 等人,2019)

  2. 用于癌症治疗的 MET 激酶抑制剂:虽然与 TAK-915 没有直接关系,但具有结构相似性的化合物已被确定为有效且选择性的 Met 激酶抑制剂。此类化合物在某些胃癌模型中表现出肿瘤停滞,突出了它们在癌症治疗中的潜力 (Schroeder 等人,2009)

  3. NMR 光谱数据分析:已经对吡啶并[2,3-b]吡嗪及其衍生物的核磁共振 (NMR) 光谱数据进行了研究,为化学分析和合成提供了有价值的信息 (Nagel 等人,1979)

  4. 抗结核和抗菌活性:已经合成了一些甲酰胺衍生物,并显示出有效的抗结核和抗菌活性,表明具有潜在的药用应用 (Bodige 等人,2020)

  5. 电致变色材料的开发:已经对以吡啶并[4,3-b]吡嗪为受体单元的聚合电致变色材料进行了研究。这些材料在近红外区域表现出显着的透射率变化,这使得它们可用于近红外电致变色器件 (Zhao 等人,2014)

  6. CCR5 拮抗剂的合成:已经对合成口服活性 CCR5 拮抗剂进行了研究,这可能与各种疾病的治疗开发相关 (Ikemoto 等人,2005)

  7. 抑制 Leuconostoc Mesenteroides 生长:已经合成并证明了吡嗪-2-甲酰胺衍生物可以抑制 Leuconostoc mesenteroides 的生长,这是一种在某些情况下可能是有害的微生物 (El-Wahab 等人,2006)

  8. 氟代吡唑的合成:已经对氟代吡唑的合成进行了研究,这可能在各种化学和制药过程中得到应用 (Ohtsuka 等人,2012)

属性

IUPAC Name

N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSRXUQLSPAOI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide

CAS RN

1476727-50-0
Record name TAK-915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org
M Satoshi, K Masanori, I Shuhei, N Nobuyuki… - CHEMICAL & …, 2017 - cir.nii.ac.jp
It has been hypothesized that selective inhibition of phosphodiesterase (PDE) 2A could potentially be a novel approach to treat cognitive impairment in neuropsychiatric and …
Number of citations: 0 cir.nii.ac.jp
M Nakashima, N Suzuki, E Shiraishi… - Behavioural Brain …, 2019 - Elsevier
Abstract Changes in the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling are implicated in older people with dementia. Drugs that …
Number of citations: 7 www.sciencedirect.com
M Nakashima, H Imada, E Shiraishi, Y Ito… - … of Pharmacology and …, 2018 - ASPET
The pathophysiology of schizophrenia has been associated with glutamatergic dysfunction. Modulation of the glutamatergic signaling pathway, including N-methyl-d-aspartate (NMDA) …
Number of citations: 25 jpet.aspetjournals.org
M Yamada, K Murai, K Yamaguchi… - … Process Research & …, 2023 - ACS Publications
Here, we report a novel, efficient ruthenium-catalyzed direct asymmetric reductive amination of an α-alkoxy ketone, a structural motif for which it is more challenging to implement such a …
Number of citations: 1 pubs.acs.org
G Gu, T Scott, Y Yan, N Warren, A Zhang… - … of Pharmacology and …, 2019 - ASPET
Inhibition of phosphodiesterase 2A (PDE2A) has been proposed as a potential approach to enhance cognitive functioning and memory through boosting intracellular cGMP/cAMP and …
Number of citations: 9 jpet.aspetjournals.org
LD Pennington, PN Collier, E Comer - Medicinal Chemistry Research, 2023 - Springer
Despite 80 years of progress in modern small molecule drug discovery, medicinal chemists still struggle to minimize the number and duration of design cycles required to optimize hit …
Number of citations: 3 link.springer.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2018 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 1 www.sciencedirect.com
G Tresadern, I Velter, AA Trabanco… - Journal of Medicinal …, 2020 - ACS Publications
We describe the hit-to-lead exploration of a [1,2,4]triazolo[1,5-a]pyrimidine phosphodiesterase 2A (PDE2A) inhibitor arising from high-throughput screening. X-ray crystallography …
Number of citations: 14 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。